CID 10885939

Description

CID 10885939 is a complex organic compound with structural features characteristic of epoxide-containing chaetogobosin derivatives. Based on HRESIMS and NMR analyses, this compound likely has a molecular formula approximating C₃₁H₃₄N₂O₈ (16 unsaturations) and exhibits key structural motifs, including an indole-derived moiety, a bicyclic core with an epoxide group, and a nitro substituent at C-1′ (). The absolute configuration of its stereocenters, such as (5R, 6S), is determined via ECD spectral comparisons and NOESY correlations .

Properties

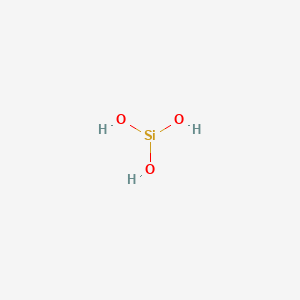

Molecular Formula |

H3O3Si |

|---|---|

Molecular Weight |

79.107 g/mol |

InChI |

InChI=1S/H3O3Si/c1-4(2)3/h1-3H |

InChI Key |

LHJROESDWMXAKD-UHFFFAOYSA-N |

Canonical SMILES |

O[Si](O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 10885939 involves specific synthetic routes and reaction conditions. Detailed methods for synthesizing this compound can be found in various patents and scientific literature. For instance, one method involves the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical transformation .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, batch processing, and the use of advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: CID 10885939 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformation .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical and physical properties .

Scientific Research Applications

CID 10885939 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of CID 10885939 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Comparisons

Epoxide vs. Double Bond Systems

This compound and compound 4 share an epoxide group at C-5/C-6, distinct from chaetogobosin Vb (compound 3), which retains a double bond at this position.

Nitro and Carbonyl Functionalization

The nitro group at C-1′ in this compound and compound 5 differentiates them from other chaetogobosins. This substituent increases electrophilicity, as evidenced by HMBC correlations from H-4′ to C-3′ (δC 200.3) in compound 5 . Such modifications may influence binding affinity in biological systems, though explicit activity data are unavailable.

Cross-Family Comparisons: Lochmolin C

Its C-4 hydroxyl (δC 82.2) and C-10 hydroperoxide (δC 83.0) contrast with this compound’s epoxide, highlighting divergent strategies for modulating polarity and reactivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted ADME Properties

This compound exhibits higher lipophilicity (LogP 2.15) compared to Lochmolin C (LogP 0.78), favoring membrane permeability but reducing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.